molecular formula C11H16Cl4O3 B14428361 Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate CAS No. 80945-00-2

Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate

Cat. No.: B14428361
CAS No.: 80945-00-2
M. Wt: 338.0 g/mol
InChI Key: GDNBBORXPCUDKH-UHFFFAOYSA-N
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Description

Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxolane carboxylates, characterized by the presence of a tetrachlorinated oxolane ring and a hexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring. The esterification process involves the reaction of the chlorinated oxolane with hexanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted oxolane derivatives.

Scientific Research Applications

Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The tetrachlorinated oxolane ring can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate can be compared with other similar compounds such as:

    Hexyl 2,3,4,5-tetrachlorobutanoate: Similar in structure but with a butanoate ester group instead of an oxolane ring.

    Hexyl 2,3,4,5-tetrachlorocyclopentane-2-carboxylate: Contains a cyclopentane ring instead of an oxolane ring.

    Hexyl 2,3,4,5-tetrachlorophenylacetate: Features a phenylacetate group instead of an oxolane ring.

The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

80945-00-2

Molecular Formula

C11H16Cl4O3

Molecular Weight

338.0 g/mol

IUPAC Name

hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate

InChI

InChI=1S/C11H16Cl4O3/c1-2-3-4-5-6-17-10(16)11(15)8(13)7(12)9(14)18-11/h7-9H,2-6H2,1H3

InChI Key

GDNBBORXPCUDKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl

Origin of Product

United States

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